Product packaging for 4-Nitrobenzoic acid, 3-methylphenyl ester(Cat. No.:CAS No. 7506-49-2)

4-Nitrobenzoic acid, 3-methylphenyl ester

Cat. No.: B11702536
CAS No.: 7506-49-2
M. Wt: 257.24 g/mol
InChI Key: WIBCITOJDNRTAD-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid, 3-methylphenyl ester is an organic ester compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . Its structure consists of a 4-nitrobenzoic acid moiety esterified with a 3-methylphenol (m-cresol) group, as defined by its IUPAC Standard InChI identifier: InChI=1S/C14H11NO4/c1-10-3-2-4-13(9-10)19-14(16)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3 . As a specialty fine chemical, this ester is a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry research. It is particularly useful for investigating esterification mechanisms and reaction kinetics, and serves as a potential precursor for the development of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers also utilize this compound in materials science for the synthesis of functional polymers and liquid crystals. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B11702536 4-Nitrobenzoic acid, 3-methylphenyl ester CAS No. 7506-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7506-49-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(3-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-3-2-4-13(9-10)19-14(16)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3

InChI Key

WIBCITOJDNRTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Esterification Approaches to Aromatic Benzoates

The formation of the ester bond in 4-Nitrobenzoic acid, 3-methylphenyl ester, is the cornerstone of its synthesis. This transformation can be approached through several well-established chemical methods.

The direct acid-catalyzed esterification, often referred to as Fischer-Speier esterification, represents a fundamental method for producing esters. researchgate.net This reaction typically involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comcapes.gov.br The mechanism hinges on the protonation of the carboxylic acid's carbonyl group by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

For the synthesis of this compound, this would involve the reaction of 4-nitrobenzoic acid with 3-methylphenol. The reaction is reversible, and to drive the equilibrium towards the product side, the removal of water, a byproduct, is often necessary. google.com This can be accomplished by azeotropic distillation with a suitable solvent. google.com The use of solid acid catalysts, like certain zeolites, has also been explored for the esterification of 4-nitrobenzoic acid, sometimes in conjunction with microwave or ultrasound irradiation to enhance reaction rates. scirp.org

To circumvent the equilibrium limitations of direct acid-catalyzed esterification and to achieve milder reaction conditions, various strategies have been developed to activate the carboxylic acid group of 4-nitrobenzoic acid. These methods involve converting the carboxylic acid into a more reactive intermediate, which then readily reacts with the alcohol (3-methylphenol).

A common and highly effective method for activating a carboxylic acid is to convert it into its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. orgsyn.orggoogle.com The reaction of 4-nitrobenzoic acid with thionyl chloride, often with gentle heating, yields 4-nitrobenzoyl chloride. google.comorgsyn.org In some procedures, a catalyst such as pyridine (B92270) may be added to facilitate the reaction. google.com

The resulting 4-nitrobenzoyl chloride is a highly reactive intermediate. researchgate.net It readily reacts with 3-methylphenol in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated during the esterification step, affording this compound in high yield. This two-step approach, involving the formation and subsequent reaction of the acyl chloride, is a robust and frequently employed pathway for the synthesis of esters. researchgate.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are powerful coupling agents for forming ester and amide bonds under mild conditions. organic-chemistry.orgresearchgate.net The Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a particularly effective method. organic-chemistry.orgorganic-chemistry.org

In this process, 4-nitrobenzoic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by 3-methylphenol. The role of DMAP is crucial; it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt. organic-chemistry.orgorganic-chemistry.org This "active ester" then rapidly reacts with the alcohol to form the desired ester, this compound. A significant advantage of this method is its ability to proceed at room temperature and tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net The main byproduct, N,N'-dicyclohexylurea (DCU), is often insoluble in common organic solvents and can be removed by filtration. researchgate.net

Phosphonitrilic chloride, also known as hexachlorocyclotriphosphazene, is another reagent that can be used to activate carboxylic acids for esterification. While less common than the previously mentioned methods, it offers an alternative pathway for the synthesis of esters. The mechanism involves the reaction of the carboxylic acid with phosphonitrilic chloride to form a reactive phosphazene intermediate, which then reacts with the alcohol.

Carboxylic Acid Activation Strategies

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound, is fundamentally dependent on the availability of its two key precursors: 4-nitrobenzoic acid and 3-methylphenol.

The commercial production of 4-nitrobenzoic acid is typically achieved through the oxidation of 4-nitrotoluene (B166481). chemicalbook.comwikipedia.org This oxidation can be carried out using various oxidizing agents, including molecular oxygen or nitric acid. chemicalbook.com An alternative laboratory-scale synthesis involves the nitration of benzoic acid, although this method often leads to a mixture of isomers, with the meta-substituted product being predominant. google.comyoutube.com Therefore, the oxidation of 4-nitrotoluene is generally the more direct and regioselective route. chemicalbook.comwikipedia.org

Synthesis of Nitrobenzoic Acid Scaffolds

The formation of nitrobenzoic acid structures, particularly 4-nitrobenzoic acid, can be achieved through various oxidative and nitrative methods. A common laboratory-scale synthesis involves the oxidation of p-nitrotoluene. acs.org This transformation can be accomplished using strong oxidizing agents such as potassium permanganate, chromic acid, or a mixture of sodium dichromate and concentrated sulfuric acid. acs.org The latter method is notable for a significantly reduced reaction time, from forty hours to approximately one hour, by employing a larger excess of sulfuric acid. acs.org

Another approach is the direct nitration of benzoic acid using a mixture of nitric and sulfuric acids. bond.edu.augoogle.com However, this method predominantly yields the meta-isomer, m-nitrobenzoic acid, along with smaller quantities of the ortho- and para-isomers. bond.edu.au The synthesis of related structures, such as 3-methyl-4-nitrobenzoic acid, is also well-documented, often starting from the oxidation of 2,4-dimethylnitrobenzene using reagents like nitric acid, potassium permanganate, or through catalytic oxidation with cobalt acetate (B1210297). google.comchemicalbook.comgoogle.compatsnap.com

Starting MaterialReagentsProductTypical YieldReference
p-NitrotolueneSodium dichromate, Sulfuric acidp-Nitrobenzoic acid82-86% acs.org
Benzoic AcidNitric acid, Sulfuric acidm-Nitrobenzoic acid (major), o/p-isomers (minor)- bond.edu.au
2,4-DimethylnitrobenzeneNitric acid3-Methyl-4-nitrobenzoic acid>50% google.com
2,4-DimethylnitrobenzeneCobalt acetate, O23-Methyl-4-nitrobenzoic acid~51% google.com

Synthesis of Methylphenyl Alcohol Derivatives (as an ester precursor)

The alcohol precursor for the target ester is 3-methylphenol, commonly known as m-cresol (B1676322). Industrially, m-cresol is produced through several established processes, with about 60% of global demand met by synthetic routes. betterchemtech.com

One major industrial method is the cymene-cresol process . This involves the alkylation of toluene (B28343) with propylene (B89431) to produce cymene isomers. These isomers then undergo oxidative dealkylation, analogous to the cumene (B47948) process, to yield cresols and acetone. chemcess.com Another significant route is the alkali fusion of toluenesulfonates . Thermodynamically controlled sulfonation of toluene results in a mixture rich in the meta- and para-toluenesulfonic acids. Subsequent alkali fusion of this mixture produces a corresponding cresol (B1669610) mixture with a high proportion of m-cresol. chemcess.com

Historically, m-cresol was extracted from coal tar, which contains a small percentage of phenol (B47542) and isomeric cresols. wikipedia.org However, synthetic methods are now dominant due to higher purity and scalability. betterchemtech.com For laboratory purposes, m-cresol can be prepared from 3-methylaniline (m-toluidine) via a diazonium salt intermediate, which is then hydrolyzed. pearson.com

Synthesis MethodStarting Material(s)Key StepsPurity/NotesReference
Cymene-Cresol ProcessToluene, PropyleneAlkylation to cymene; Oxidative dealkylationHigh purity synthetic route chemcess.com
Alkali Fusion of ToluenesulfonatesTolueneSulfonation; Alkali fusionProduces a mixture of isomers; Primarily for p-cresol (B1678582) but yields m-cresol chemcess.com
Alkaline Chlorotoluene HydrolysisToluene, ChlorineChlorination; Hydrolysis with NaOHYields a product with high m-cresol content betterchemtech.com
Coal Tar ExtractionCoal TarExtraction with NaOH; Fractional distillation"Natural m-cresol"; may contain various impurities betterchemtech.com

Mechanistic Investigations of Ester Formation

The formation of this compound from 4-nitrobenzoic acid and 3-methylphenol proceeds via an esterification reaction, typically under acidic conditions. The underlying mechanism is a nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the fundamental reaction for interconverting carboxylic acid derivatives. wikipedia.org The reaction involves two key steps: the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. chemicalbook.com In the case of Fischer esterification, the alcohol (3-methylphenol) acts as the nucleophile and the carboxylic acid (4-nitrobenzoic acid) is the acyl compound.

The mechanism proceeds as follows:

Protonation: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (3-methylphenol) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. wikipedia.orggoogle.com

Proton Transfer: A proton is transferred from the oxonium ion (part of the tetrahedral intermediate) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

This entire process is an equilibrium, and the reaction can be driven towards the product ester by removing water as it is formed. truman.edu

Influence of Catalysis on Reaction Kinetics and Selectivity

Catalysis is crucial for the efficient esterification of carboxylic acids, as the hydroxyl group is inherently a poor leaving group. bond.edu.au The Fischer esterification, the most common method, almost always requires a strong acid catalyst. bond.edu.autruman.edubond.edu.au

Acid Catalysis: Concentrated sulfuric acid is a frequently used catalyst. truman.edu It serves two purposes: it protonates the carbonyl group to activate the carboxylic acid and acts as a dehydrating agent, sequestering the water produced and shifting the equilibrium towards the ester product. The amount of catalyst used can influence reaction rates; for instance, in the synthesis of methyl 3-nitrobenzoate, a ratio of 1 mL of concentrated H₂SO₄ for every 20 mL of methanol (B129727) is suggested. truman.edu Formic acid has also been identified as a highly effective catalyst for certain esterifications, significantly increasing the reaction rate. chegg.com

Other Catalysts: While strong mineral acids are common, other catalytic systems have been developed. N-bromosuccinimide (NBS) has been shown to catalyze the esterification of carboxylic acids under mild conditions, with an optimal catalyst loading of around 7 mol%. patsnap.com The reaction temperature also plays a significant role, with 70°C being optimal in the NBS-catalyzed esterification of benzoic acid with methanol. patsnap.com

CatalystTypical ConditionsRole of CatalystReference
Concentrated Sulfuric AcidReflux with excess alcoholProtonates carbonyl, dehydrating agent truman.edu
Formic AcidReflux in an inert solventIncreases reaction rate chegg.com
N-Bromosuccinimide (NBS)70°CActivates carboxylic acid patsnap.com

Transformations Involving Aromatic Nitro Groups

The nitro group on the aromatic ring of esters like this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Catalytic Reduction of Nitro Aromatic Esters

The reduction of an aromatic nitro group to an amine in the presence of an ester functionality requires chemoselective reagents to avoid the reduction of the ester group.

Catalytic Hydrogenation: This is a common method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) are effective. dicp.ac.cn However, these conditions can sometimes be too harsh and may lead to the reduction of other functional groups or dehalogenation if present. dicp.ac.cn

Metal-Based Reductions: A milder approach involves the use of metals like iron (Fe) or zinc (Zn) in an acidic medium such as acetic acid. dicp.ac.cn These conditions are often selective for the nitro group. Tin(II) chloride (SnCl₂) is another classic reagent for the selective reduction of aromatic nitro compounds. dicp.ac.cn

A particularly effective and selective method for reducing nitroarenes containing ester groups utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂). This system demonstrates high chemoselectivity and provides the desired amino esters in excellent yields (up to 96%). google.com This method was successfully applied to the synthesis of a key intermediate of the drug vilazodone (B1662482) on a large scale. google.com It is important to note that lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is generally unsuitable for this transformation as it tends to form azo products from aromatic nitro compounds and would also reduce the ester group. dicp.ac.cn

Reagent/CatalystConditionsSelectivity NotesReference
H₂ / Pd/C-Highly effective but can reduce other groups dicp.ac.cn
Fe / Acetic AcidAcidicMild and often selective for the nitro group dicp.ac.cn
SnCl₂-Mild and selective for the nitro group dicp.ac.cn
NaBH₄ / FeCl₂-High chemoselectivity for nitro group over ester google.com

Electrophilic Aromatic Substitution on Aromatic Systems.scribd.comyoutube.com

The structure of this compound, also known as m-cresyl 4-nitrobenzoate (B1230335), features two distinct aromatic rings with different substitution patterns. This structural characteristic dictates that the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions will be profoundly different for each ring. The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile that is attacked by the electron-rich π system of the aromatic ring. youtube.commasterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the substituted product. youtube.commasterorganicchemistry.com

The two aromatic rings present in the molecule are:

Ring A : The 4-nitrophenyl group derived from 4-nitrobenzoic acid.

Ring B : The 3-methylphenyl (m-tolyl) group derived from 3-methylphenol (m-cresol).

Electrophilic attack is overwhelmingly more likely to occur on Ring B. Ring A is severely deactivated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the ester carbonyl group (-C(O)O-). aiinmr.comlibretexts.org Both groups pull electron density from the ring, making it electron-poor and thus significantly less nucleophilic and less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org Conversely, Ring B is activated by the electron-donating methyl group (-CH₃) and moderately deactivated by the electron-withdrawing inductive effect of the aryloxy group (-O-C(O)R), although the oxygen's lone pairs can participate in resonance donation. libretexts.orgyoutube.com The net effect is that Ring B is substantially more electron-rich and reactive toward electrophiles than the profoundly deactivated Ring A.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution Reactivity for this compound

Aromatic RingSubstituentPositionClassificationDirecting EffectPredicted Reactivity toward EAS
Ring A -NO₂ (Nitro)ParaStrong DeactivatorMeta-DirectorVery Low
-C(O)OAr (Ester)ParaStrong DeactivatorMeta-Director
Ring B -OAr (Aryloxy)MetaDeactivator (by induction), Activator (by resonance)Ortho-, Para-DirectorModerate to Low
-CH₃ (Methyl)MetaActivatorOrtho-, Para-Director

The directing effects of the substituents on the more reactive Ring B determine the position of further substitution. Both the methyl group and the aryloxy substituent are ortho-, para-directors. libretexts.orgyoutube.com An incoming electrophile (E⁺) will be directed to the positions activated by these groups.

The directing influences are as follows:

Aryloxy group (at C-1) : Directs incoming electrophiles to positions C-2, C-4, and C-6.

Methyl group (at C-3) : Directs incoming electrophiles to positions C-2, C-4, and C-6.

Both groups cooperatively direct the electrophile to the same positions on the ring (C-2, C-4, and C-6). Therefore, a mixture of three isomers is the expected outcome of an electrophilic aromatic substitution reaction.

Substitution at C-2 : This position is ortho to both the aryloxy and the methyl groups.

Substitution at C-4 : This position is para to the aryloxy group and ortho to the methyl group.

Substitution at C-6 : This position is ortho to the aryloxy group and para to the methyl group.

The relative yields of these products would be influenced by steric hindrance. The C-2 position is flanked by two substituents, making it the most sterically hindered and potentially leading to a lower yield for this isomer compared to the C-4 and C-6 isomers, especially with bulky electrophiles.

Typical electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration : Performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comrsc.org The reaction on this compound would be expected to yield a mixture of dinitro-isomers, with the second nitro group substituting onto Ring B.

Halogenation : Bromination (Br₂) or chlorination (Cl₂) requires a Lewis acid catalyst such as FeBr₃ or AlCl₃ to generate a more potent electrophile. wikipedia.orgyoutube.com These reactions would introduce a halogen atom onto Ring B at the activated positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the 3-methylphenyl Ring of this compound

Position of SubstitutionRelation to Aryloxy GroupRelation to Methyl GroupPredicted Product Name (Example: Nitration)
C-2 OrthoOrtho2-Nitro-3-methylphenyl 4-nitrobenzoate
C-4 ParaOrtho4-Nitro-3-methylphenyl 4-nitrobenzoate
C-6 OrthoPara6-Nitro-3-methylphenyl 4-nitrobenzoate

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of individual atoms, allowing for the assignment of protons and carbons within the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

The protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the aromatic region, typically between 8.0 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group and the ester functionality deshields these protons, shifting them downfield. The protons ortho to the nitro group would be the most deshielded.

For the 3-methylphenyl group, the aromatic protons would also resonate in the aromatic region, generally between 7.0 and 7.5 ppm. The methyl group is an electron-donating group, which would slightly shield the aromatic protons relative to unsubstituted benzene (B151609). The protons will exhibit a complex splitting pattern due to their meta and ortho relationships to the methyl and ester groups. The methyl protons themselves would appear as a singlet further upfield, typically around 2.3-2.5 ppm.

For comparison, the ¹H NMR spectrum of the related compound 4-nitrobenzoic acid shows signals in the aromatic region. chemicalbook.comrsc.org Similarly, spectra of compounds containing the 3-methylphenyl moiety show characteristic aromatic and methyl proton signals. uni.lu

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Nitrobenzoic acid, 3-methylphenyl ester

Proton Predicted Chemical Shift (ppm) Multiplicity
Protons on 4-nitrophenyl ring8.0 - 8.5d, d
Protons on 3-methylphenyl ring7.0 - 7.5m
Methyl protons (-CH₃)2.3 - 2.5s

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similar to ¹H NMR, a dedicated ¹³C NMR spectrum for "this compound" is not directly available. However, a detailed analysis can be constructed from known data of analogous structures.

The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the 4-nitrophenyl ring will be significantly affected by the nitro group, with the carbon attached to the nitro group appearing at a high chemical shift (around 150 ppm) and the other aromatic carbons resonating between 120 and 140 ppm.

In the 3-methylphenyl moiety, the carbon attached to the ester oxygen will be found downfield in the aromatic region. The other aromatic carbons will appear in the typical range of 120-140 ppm. The methyl carbon will give a signal at a much higher field, around 20-25 ppm.

Data from related compounds such as 4-nitrobenzoic acid chemicalbook.com, methyl 3-methyl-4-nitrobenzoate nih.gov, and 4-nitro-benzoic acid phenyl ester nih.gov support these predicted ranges. For instance, the ¹³C NMR spectrum of 4-nitrobenzoic acid shows distinct signals for its aromatic and carboxyl carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
C-NO₂ (on 4-nitrophenyl ring)~150
Aromatic Carbons (4-nitrophenyl ring)120 - 140
C-O (on 3-methylphenyl ring)Downfield aromatic region
Aromatic Carbons (3-methylphenyl ring)120 - 140
Methyl (-CH₃)20 - 25

Multi-nuclear NMR Studies (e.g., ¹¹⁹Sn in related carboxylates)

While not directly applicable to "this compound" itself, multi-nuclear NMR studies on related metal carboxylates provide valuable structural information. For instance, ¹¹⁹Sn NMR spectroscopy is a powerful technique for investigating the coordination environment of tin in organotin carboxylates. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry at the tin center.

In related organotin carboxylates, ¹¹⁹Sn NMR chemical shifts can indicate whether the carboxylate ligand is acting in a monodentate, bidentate, or bridging fashion. This information is crucial for understanding the supramolecular structures of these compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignment

The FTIR spectrum of "this compound" is expected to exhibit several characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this ester was not found, analysis of related compounds like methyl 3-methyl-4-nitrobenzoate nih.gov, 4-nitro-benzoic acid phenyl ester nih.gov, and ethyl 4-nitrobenzoate (B1230335) researchgate.net allows for a reliable prediction of its key vibrational frequencies.

The most prominent bands would include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations are expected for the ester linkage. The C-O-C asymmetric stretch usually appears between 1250-1300 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1000-1150 cm⁻¹.

NO₂ Stretching: The nitro group will show two strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Table 3: Predicted Characteristic FTIR Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch1720 - 1740Strong
EsterC-O-C Asymmetric Stretch1250 - 1300Strong
EsterC-O-C Symmetric Stretch1000 - 1150Medium
NitroNO₂ Asymmetric Stretch1520 - 1560Strong
NitroNO₂ Symmetric Stretch1340 - 1350Strong
AromaticC-H Stretch> 3000Medium-Weak
MethylC-H Stretch< 3000Medium-Weak
AromaticC=C Stretch1450 - 1600Variable

Correlating Vibrational Modes with Molecular Structure

The positions and intensities of the vibrational bands in the FTIR spectrum are directly related to the molecule's structure. For example, the exact frequency of the C=O stretching vibration can be influenced by electronic effects. The electron-withdrawing nitro group on the benzoic acid portion of the molecule would tend to increase the C=O bond order and shift this band to a higher wavenumber compared to an unsubstituted benzoate (B1203000) ester.

The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, though often weak, can sometimes provide information about the substitution pattern of the aromatic rings. Furthermore, the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region are also characteristic of the substitution pattern on the benzene rings.

Computational studies on related molecules, such as 4-methyl-3-nitrobenzoic acid, have been used to perform detailed normal coordinate analysis, which allows for a more precise assignment of the observed vibrational modes to specific atomic motions within the molecule. researchgate.netchemicalbook.com This type of analysis helps to confirm the proposed structure and provides a deeper understanding of the molecule's dynamic behavior.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

The electronic absorption characteristics of "this compound" are primarily dictated by the electronic transitions within its two main chromophores: the 4-nitrobenzoyl group and the 3-methylphenyl (m-cresyl) group.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of "this compound" is expected to be dominated by the strong absorption of the 4-nitrobenzoate moiety. The nitro group, being a powerful auxochrome and chromophore, significantly influences the electronic transitions of the benzene ring. The spectrum is anticipated to exhibit intense absorption bands corresponding to π → π* transitions within the aromatic system.

For comparison, studies on similar compounds, such as ethyl 4-nitrobenzoate, show a maximum absorption (λmax) at approximately 263 nm. nih.gov This absorption is characteristic of the electronic transitions within the p-nitro-substituted benzene ring. The presence of the ester group and the additional 3-methylphenyl group are likely to cause a slight bathochromic (red) or hypsochromic (blue) shift and potentially alter the molar absorptivity, but the primary absorption is expected to remain in a similar region. The m-cresyl moiety itself exhibits absorption maxima at around 262.5 nm and 269.5 nm when measured in methanol (B129727), as seen in the case of m-cresyl acetate (B1210297). libretexts.org Therefore, the spectrum of the target compound will likely be a composite of these absorptions, with the 4-nitrobenzoyl chromophore being the major contributor.

The n → π* transition of the carbonyl group in the ester is also expected, though it is typically much weaker than the π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it. masterorganicchemistry.com

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

Compound NameExpected λmax (nm)SolventTransition Type
This compound~260-270Common organic solventsπ → π
Ethyl 4-nitrobenzoate263 nih.govNot Specifiedπ → π
m-Cresyl acetate262.5, 269.5 libretexts.orgMethanolπ → π*

Photoluminescence Spectral Studies (if applicable to related compounds)

The photoluminescence properties of nitroaromatic compounds are generally characterized by weak fluorescence or a complete lack of it. rsc.org This phenomenon is attributed to the highly efficient intersystem crossing from the singlet excited state (S1) to the triplet state (T1), a process facilitated by the presence of the nitro group. rsc.orgacs.org This rapid transition to the triplet state effectively quenches the fluorescence.

Therefore, "this compound" is not expected to be significantly photoluminescent. Studies on various nitroaromatic compounds, including nitrobenzene (B124822) derivatives, have consistently shown that the nitro group acts as a fluorescence quencher. nih.govrsc.org While some specially designed nitroaromatic molecules containing strong electron-donating groups can exhibit fluorescence, the structure of the target compound does not suggest such properties. rsc.org Any observed luminescence is more likely to be phosphorescence from the triplet state, especially at low temperatures. acs.org

Mass Spectrometry

Mass spectrometry provides invaluable information regarding the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. jove.comnih.gov For "this compound" (molecular weight: 257.24 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 258.25, corresponding to the [M+H]+ ion. Depending on the solvent system and additives, other adducts such as [M+Na]+ (m/z 280.23) or [M+K]+ (m/z 296.20) may also be observed. nih.gov Due to the nature of ESI, significant in-source fragmentation is generally not expected, making it an excellent technique for determining the molecular weight of the intact molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

In contrast to ESI-MS, GC-MS typically employs electron ionization (EI), which is a high-energy technique leading to extensive fragmentation of the analyte molecule. This fragmentation provides a characteristic fingerprint that is useful for structural identification. The mass spectrum of "this compound" would be expected to show a molecular ion peak (M+) at m/z 257, although its intensity may be reduced due to fragmentation.

Interpretation of Fragmentation Patterns

The fragmentation of "this compound" under electron ionization is predicted to follow patterns characteristic of aromatic esters. libretexts.orgresearchgate.net The primary cleavage sites are the bonds adjacent to the carbonyl group.

Key expected fragmentation pathways include:

Loss of the 3-methylphenoxy radical (-•OC₆H₄CH₃): This would result in the formation of the 4-nitrobenzoyl cation, a highly stable acylium ion, which would produce a prominent peak at m/z 150 . This is often the base peak in the mass spectra of 4-nitrobenzoate esters. nih.gov

Loss of the 4-nitrobenzoyl radical (-•COC₆H₄NO₂): This would lead to the formation of the 3-methylphenoxide cation at m/z 107 .

Cleavage of the nitro group (-NO₂): Loss of a nitro group from the molecular ion would result in a fragment at m/z 211 .

Formation of the 4-nitrophenyl cation: Loss of the entire ester group could lead to a fragment at m/z 122 .

Fragments from the 3-methylphenyl group: Further fragmentation of the 3-methylphenyl moiety could produce characteristic ions, such as the tropylium (B1234903) ion at m/z 91 through rearrangement.

Analysis of the mass spectrum of the closely related m-cresyl acetate shows a base peak at m/z 108, corresponding to the molecular ion of m-cresol (B1676322), and a significant peak at m/z 43 for the acetyl cation. nist.gov For ethyl 4-nitrobenzoate, the base peak is observed at m/z 150, corresponding to the 4-nitrobenzoyl cation. nih.gov

Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment Ion
257Molecular ion [M]+
150[O₂NC₆H₄CO]+ (4-nitrobenzoyl cation)
107[CH₃C₆H₄O]+ (3-methylphenoxide cation)
122[O₂NC₆H₄]+ (4-nitrophenyl cation)
91[C₇H₇]+ (Tropylium ion)

X-ray Crystallography and Solid-State Structural Analysis

Detailed experimental data from single-crystal X-ray diffraction analysis for this compound is required to provide an accurate description for the following subsections.

Determination of Crystal System and Space Group

Information on the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound is not available in published literature.

Elucidation of Molecular Conformation and Geometry in the Crystalline State

Without crystallographic data, a definitive description of the molecular conformation, including bond lengths, bond angles, and dihedral angles of the 4-nitrobenzoate and 3-methylphenyl groups in the solid state, cannot be provided.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the specific non-covalent interactions governing the crystal structure, such as potential C-H···O hydrogen bonds, π-π stacking between the aromatic rings, or other van der Waals forces, is not possible without experimental structural data.

Crystallographic Data Analysis and Visualization (e.g., ORTEP diagrams)

The generation of visual representations of the molecule's thermal ellipsoid model, such as an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram, is contingent on the availability of a solved crystal structure. No such diagrams have been published for this specific compound.

Crystal Packing and Supramolecular Architecture (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient Plots)

Studies involving Hirshfeld surface analysis or reduced density gradient (RDG) plots, which are computational tools used to visualize and quantify intermolecular interactions within a crystal lattice, have not been performed as they require the crystallographic information file (CIF) as a starting point.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are employed to study the properties of 4-Nitrobenzoic acid, 3-methylphenyl ester, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on molecules of this size. It is used to determine various properties, including optimized geometry and vibrational frequencies. researchgate.net For instance, in a study on the related compound 4-methyl-3-nitrobenzoic acid, DFT calculations were performed using the B3LYP functional with a 6-31+G(d,p) basis set to compute quantum chemical parameters. researchgate.net

Ab initio and semi-empirical methods offer alternative approaches to understanding molecular systems. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods are valuable for studying noncovalent interactions, which are crucial in understanding the conformational and hydrogen-bonding characteristics of molecules. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. wikipedia.org This approach is significantly faster than ab initio or DFT methods, making it suitable for very large molecular systems and extensive conformational sampling. nih.gov Methods like AM1, PM3, and those available in software packages like MOPAC and SPARTAN, are parameterized to reproduce experimental data such as heats of formation and dipole moments. wikipedia.orgnih.gov However, a key limitation is that their accuracy can be compromised if the molecule under investigation is not similar to the molecules used for parameterization. wikipedia.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the related 4-methyl-3-nitrobenzoic acid, calculations have been performed using the B3LYP method with various basis sets, including 6-311++G(d,p) and 6-311++G(2d,p), to confirm its structure and elucidate its reactive properties. researchgate.net The selection of a larger basis set, such as 6-311++G, is often employed to obtain more accurate optimized geometrical parameters. researchgate.net

Molecular Structure and Conformational Dynamics

Understanding the three-dimensional arrangement of atoms and the energy associated with different conformations is fundamental to predicting a molecule's chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of a Related Compound (4-methyl-3-nitrobenzoic acid)

ParameterBond Length (Å) / Bond Angle (°)
C-C bond distancesAffected by substitution
C-C-C bond anglesShow pronounced variations

Data derived from studies on 4-methyl-3-nitrobenzoic acid. researchgate.net

Solvation Effects on Molecular Conformation

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by its surrounding environment, particularly the solvent. Solvation models in computational chemistry are designed to account for these interactions. numberanalytics.comnumberanalytics.comwikipedia.orgtum.de These models can be broadly categorized into explicit and implicit models. wikipedia.org Explicit solvent models treat individual solvent molecules, offering a detailed picture of solute-solvent interactions, while implicit models represent the solvent as a continuous medium with specific properties like a dielectric constant, providing a more computationally efficient approach. numberanalytics.comwikipedia.org

For molecules like this compound, which possess both polar (the nitro and ester groups) and non-polar (the aromatic rings) regions, the choice of solvent can have a pronounced effect on the preferred conformation. In a polar solvent, conformations that maximize the exposure of polar groups to the solvent and shield non-polar regions may be favored. Conversely, in a non-polar solvent, intramolecular interactions might dominate, leading to different conformational preferences.

A comprehensive understanding of the solvation effects on the conformation of this compound would require specific computational studies employing various solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). numberanalytics.comnumberanalytics.com Such studies would involve geometry optimizations in different solvents to identify the most stable conformations and to quantify the energetic differences between them. However, specific data from such computational investigations on this compound were not available in the searched literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational chemistry provides a suite of tools to analyze the electronic distribution and to calculate descriptors that predict reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich 3-methylphenyl ring, while the LUMO is likely to be concentrated on the electron-deficient 4-nitrophenyl moiety due to the strong electron-withdrawing nature of the nitro group. The spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.

Detailed computational studies are required to determine the precise energies of the HOMO and LUMO and their spatial distributions for this compound. While general principles can be applied, specific values from quantum chemical calculations were not found in the available literature.

Table 1: Frontier Molecular Orbital Data (Hypothetical)

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The table above is for illustrative purposes. Specific computational data for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) represent electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making these sites attractive for electrophiles. Conversely, positive potential would likely be observed around the hydrogen atoms and potentially on the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack. The presence of the electron-donating methyl group on one ring and the electron-withdrawing nitro group on the other would create a distinct polarization across the molecule, which would be clearly visualized in an MEP map.

While the general features of the MEP map can be predicted, a detailed map with specific potential values requires quantum chemical calculations that were not found for this particular molecule in the searched literature.

Global Chemical Reactivity Descriptors (e.g., hardness, electrophilicity index)

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the average of the HOMO and LUMO energies.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated from the chemical potential and hardness.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index.

Table 2: Global Chemical Reactivity Descriptors (Hypothetical)

DescriptorFormulaValue
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data not available
Chemical Potential (μ)(EHOMO + ELUMO) / 2Data not available
Electronegativity (χ)Data not available
Electrophilicity Index (ω)μ2 / (2η)Data not available

Note: The table above is for illustrative purposes. Specific computational data for this compound were not available in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis could provide detailed information about the nature of the ester linkage, the electronic effects of the nitro and methyl substituents on the aromatic rings, and any significant intramolecular charge transfer interactions. For example, it could quantify the delocalization of electron density from the oxygen lone pairs of the ester group into the adjacent aromatic rings and the carbonyl group. However, specific NBO analysis data for this compound were not found in the searched literature.

Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density. amercrystalassn.org QTAIM analysis can be used to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties of the electron density at bond critical points. scm.comchemrxiv.org

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. They are useful for visualizing regions of space where electrons are paired, such as in covalent bonds and lone pairs.

For this compound, QTAIM analysis could precisely characterize the C-C, C-H, C-O, C=O, and C-N bonds, providing quantitative measures of their covalent and ionic character. ELF and LOL analyses would offer a visual representation of the electron pairs in the covalent bonds and the lone pairs on the oxygen and nitrogen atoms. These analyses would provide a deeper understanding of the electronic structure and bonding in the molecule. Unfortunately, specific QTAIM, ELF, and LOL studies for this compound are not available in the reviewed literature.

Computational Spectroscopy

Simulated Vibrational (IR) Spectra and Assignment through Potential Energy Distribution (PED)

There is no published research containing simulated infrared (IR) spectra for this compound. Consequently, a vibrational assignment based on Potential Energy Distribution (PED) analysis, which correlates calculated vibrational frequencies to specific molecular motions like stretching, bending, and torsion, is unavailable for this compound. While studies on isomers such as 4-methyl-3-nitrobenzoic acid have utilized DFT methods (e.g., B3LYP/6-311++G) to compute and assign vibrational modes, this data cannot be directly extrapolated to the 3-methylphenyl ester derivative.

Predicted NMR Chemical Shifts

Similarly, no dedicated studies presenting the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound could be located. Computational methods, often employed alongside experimental NMR, provide valuable insights into the electronic environment of nuclei. Although experimental spectra and computational predictions are available for related structures like p-nitrobenzyl alcohol and various nitrobenzoic acid isomers, this specific ester has not been the subject of such a computational investigation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

The electronic absorption properties, such as maximum absorption wavelength (λmax), oscillator strength, and the nature of electronic transitions, which are typically investigated using TD-DFT, have not been reported for this compound. This type of analysis is crucial for understanding a molecule's response to light and its potential applications in areas like photochemistry. While general review articles describe the utility of TD-DFT for calculating excited-state properties, specific applications to this compound are absent from the literature.

Reaction Mechanism and Kinetic Studies

Determination of Activation Barriers and Transition States

A computational analysis of the reaction mechanisms involving this compound, including the determination of activation barriers and the characterization of transition state geometries, is not available. Such studies are fundamental to understanding the reactivity and stability of a compound, for instance, in its synthesis via esterification or its subsequent hydrolysis.

Analysis of Reaction Pathways and Rate-Determining Steps

In the absence of kinetic studies, the reaction pathways and rate-determining steps for reactions involving this compound remain unelucidated from a computational standpoint. Research on the kinetics of different, related compounds, such as phosphate (B84403) or thionocarbonate esters, exists but does not provide the specific energetic and mechanistic details for the title compound.

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of a material describe its behavior in the presence of an intense electromagnetic field, such as that from a laser. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool to predict and understand the NLO characteristics of molecules.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to understanding a molecule's response to electromagnetic radiation. At present, specific computational data on the polarizability of this compound is not found in published research. However, studies on similar organic molecules with donor-acceptor functionalities suggest that the presence of the π-conjugated system in the phenyl rings and the nitro group would contribute to a notable polarizability. ias.ac.inresearchgate.net

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. Significant β values are often found in non-centrosymmetric molecules with strong intramolecular charge transfer. Although direct computational results for the first-order hyperpolarizability of this compound are not available, research on 4-Nitrobenzoic acid and other chalcone (B49325) derivatives provides insights. ias.ac.inresearchgate.netresearchgate.net The combination of the electron-withdrawing nitro group and the ester linkage in an asymmetric arrangement is expected to result in a non-zero β value, making it a candidate for NLO applications.

The second-order hyperpolarizability (γ) relates to third-order NLO processes, such as third-harmonic generation and two-photon absorption. Materials with large γ values are of interest for applications like optical limiting and all-optical switching. Specific calculated values for the second-order hyperpolarizability of this compound have not been reported in the scientific literature. However, studies on materials with extended π-electron systems, such as 4-Nitrobenzoic acid, have determined third-order nonlinear optical susceptibility (χ(3)), which is related to the macroscopic manifestation of γ. ias.ac.inresearchgate.net The delocalized electrons in the aromatic rings of this compound suggest that it would possess a non-negligible second-order hyperpolarizability.

Advanced Materials Science and Non Biological Applications

Applications in Energetic Materials (as a class of nitro esters)

Nitro esters are a significant class of energetic materials utilized in propellants and explosives. researchgate.netnih.gov The incorporation of nitro groups is a classic strategy for increasing the density and energetic power of a material. nih.govacs.org While 4-Nitrobenzoic acid, 3-methylphenyl ester is not a conventional high-explosive, its structure as a nitro aromatic ester places it within this category of functional materials, making it relevant to the principles of energetic material design and stability.

The design of high-energy density materials (HEDMs) is a scientific pursuit aimed at developing molecules and formulations that can release large amounts of chemical energy. Key parameters in this field include a high density (ρ), a favorable oxygen balance (Ω), and a large positive enthalpy of formation (ΔfH°).

Nitro Groups and Energy Content : The primary method for enhancing the energy of a compound is by introducing "explosophores," with the nitro group (-NO₂) being one of the most effective. nih.gov These groups increase the molecule's density and its oxygen content, which is crucial for complete combustion to gaseous products like CO₂, H₂O, and N₂.

Oxygen Balance (OB or Ω) : This parameter is a measure of the degree to which an energetic molecule can oxidize its own carbon and hydrogen content to form carbon dioxide and water. A positive oxygen balance is desirable for propellants as it indicates an excess of oxygen, while many explosives have a slightly negative oxygen balance. The presence of the -NO₂ and ester groups in this compound contributes significantly to its oxygen content.

Density (ρ) : Higher density is a critical factor as it correlates directly with higher detonation velocity and pressure, key performance metrics for explosives. rsc.org The rigid aromatic structure of the subject compound contributes to a potentially dense crystal packing.

Enthalpy of Formation (ΔfH°) : A high positive enthalpy of formation is desirable as it indicates that a large amount of energy is stored within the chemical bonds of the molecule, which is subsequently released upon decomposition.

Design ParameterRationale for High-Energy MaterialsRelevance to this compound
High Density (ρ) Increases detonation velocity and pressure. rsc.orgAromatic structure promotes dense molecular packing.
Positive Oxygen Balance (Ω) Ensures more complete combustion to high-energy gaseous products.The nitro (-NO₂) and ester (-COO-) groups provide internal oxygen.
High Enthalpy of Formation (ΔfH°) Maximizes the energy released upon decomposition.Strained bonds and energetic functional groups (nitro group) contribute to a higher enthalpy.
Presence of Explosophores Functional groups that confer energetic properties. nih.govThe nitro group (-NO₂) is a well-established explosophore. nih.gov

A critical property of any energetic material is its stability, which is its ability to be stored and handled safely without degradation. researchgate.net Nitro esters are known to be chemically less-stable molecules that can decompose over time, a process that can be accelerated by heat or acidic conditions. at.ua

The primary and rate-determining step in the thermal decomposition of nitrate esters is typically the homolytic cleavage of the weak oxygen-nitrogen (RO-NO₂) bond. researchgate.neturi.edu This initial bond scission has a relatively low bonding energy of approximately 155 kJ/mol. researchgate.net This event initiates a complex series of radical reactions, producing nitrogen oxides (NO, NO₂) and acid by-products (HNO₂, HNO₃). researchgate.netresearchgate.net These decomposition products act as catalysts for further degradation, leading to an autocatalytic decomposition process that can compromise the material's safety and shelf life. researchgate.nettandfonline.com

Optoelectronic and Photonic Applications

Organic materials with specific electronic and optical properties are foundational to the development of next-generation electronic devices. The structure of this compound, which combines π-conjugated systems with a strong electron-withdrawing nitro group, makes it a candidate for investigation in optoelectronics.

Organic semiconductors are materials whose conductivity can be modulated, forming the basis of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is dictated by their molecular structure, which influences charge transport. The π-electron systems of the two aromatic rings in this compound provide the necessary pathways for electron delocalization, a key requirement for semiconductivity. The potent electron-withdrawing nature of the nitro group is expected to significantly lower the energy levels of the molecular orbitals (LUMO and HOMO), which could make the material suitable for use as an n-type (electron-transporting) semiconductor.

Piezoelectricity is the property of certain materials to generate an electric charge in response to applied mechanical stress. In molecular crystals, this effect is only possible if the crystal packs in a non-centrosymmetric space group. The parent compound, 4-Nitrobenzoic acid, has been reported to crystallize in centrosymmetric space groups (such as A2/a, P21/n, and C2/c), which lack piezoelectric properties. ias.ac.in However, the addition of the 3-methylphenyl ester group to the molecule introduces significant steric and electronic changes. This modification could potentially lead to a different, non-centrosymmetric crystal packing arrangement in the ester derivative, thereby opening the possibility for piezoelectric behavior. Further crystallographic studies would be required to verify this potential.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. ias.ac.in These materials are crucial for applications like optical switching, frequency conversion, and optical limiting. ias.ac.inacrhem.org Organic molecules can exhibit strong NLO properties, particularly if their structure includes delocalized π-electrons and strong electron donor-acceptor groups that enhance molecular polarizability. ias.ac.innih.gov

The structure of 4-Nitrobenzoic acid (4-NBA), the core of the ester, fits this profile well, with the phenyl ring providing π-electron delocalization and the nitro group acting as a strong electron acceptor. ias.ac.in Studies on single crystals of 4-NBA have confirmed its significant NLO properties.

Linear Optical Properties : 4-NBA crystals are transparent in the visible light region, with an optical absorption peak in the ultraviolet range at 263 nm. ias.ac.inresearchgate.net

Third-Order NLO Properties : Research using the Z-scan technique has demonstrated that 4-NBA exhibits third-order NLO effects, including reverse saturable absorption (an increase in absorption with increasing laser intensity) and self-defocusing. ias.ac.inresearchgate.net These properties are indicative of a considerable third-order nonlinear optical susceptibility (χ⁽³⁾). ias.ac.in

The ester, this compound, retains the essential electronic features of 4-NBA. The addition of the 3-methylphenyl group can further modify the electronic distribution and crystal packing, potentially tuning and enhancing these NLO properties.

NLO PropertyDescriptionSignificance for 4-NBA and its Ester
Wide Transparency Window The material does not absorb light in the visible spectrum.Essential for applications involving visible lasers. 4-NBA is transparent to visible light. ias.ac.in
Reverse Saturable Absorption Absorption coefficient increases with light intensity.Useful for optical limiting applications to protect sensors from high-intensity laser damage. ias.ac.in
Self-Defocusing A laser beam spreads out after passing through the material.Indicates a negative nonlinear refractive index (n₂), a key parameter for optical switching devices. ias.ac.in
Third-Order Susceptibility (χ⁽³⁾) A measure of the magnitude of the third-order NLO response.A large value is desirable for efficient NLO devices. 4-NBA shows considerable χ⁽³⁾. ias.ac.inresearchgate.net

Diverse Materials Science Applications

The unique molecular structure of this compound, which combines a nitro-substituted benzoic acid with a methyl-substituted phenyl group through an ester linkage, suggests its potential for a variety of applications in materials science. The presence of the nitro group, a strong electron-withdrawing group, and the aromatic rings can impart specific optical, thermal, and electronic properties to materials into which it is incorporated.

Applications in Dyes

While direct and extensive research on the application of this compound as a dye itself is not widely documented in publicly available literature, its structural motifs are common in the synthesis of various colorants. Aromatic nitro compounds and esters of benzoic acid are frequently used as precursors or intermediates in the production of azo dyes and other synthetic pigments. The chromophoric and auxochromic groups present in derivatives of this compound are essential for imparting color and ensuring the fastness of the dye to the substrate.

Role as a Polymer Component

In the realm of polymer chemistry, esters of nitrobenzoic acid are investigated for their potential to be incorporated into polymer chains, either as monomers or as additives to modify the properties of existing polymers. The introduction of the rigid aromatic rings from the benzoic acid and phenyl groups can enhance the thermal stability and mechanical strength of polymers. Furthermore, the polar nitro group can influence the polymer's solubility, adhesion properties, and its interaction with other materials. Research into related compounds, such as other substituted nitrobenzoic acids, has shown their utility in creating high-performance polymers with specialized characteristics.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
IUPAC Name 3-methylphenyl 4-nitrobenzoate (B1230335)

Further research and development are necessary to fully elucidate and harness the potential of this compound in the creation of novel and advanced materials. The exploration of its synthesis pathways and the characterization of materials incorporating this compound will be crucial for its future applications.

Q & A

What are the recommended safety protocols for handling 4-nitrobenzoic acid, 3-methylphenyl ester in laboratory settings?

Level: Basic
Answer:
When handling nitroaromatic compounds like 4-nitrobenzoic acid esters, adhere to the following safety measures:

  • Respiratory Protection: Use NIOSH-approved respirators (e.g., N95 masks, SCBA) in poorly ventilated areas .
  • Skin and Eye Protection: Wear impermeable gloves (nitrile or neoprene), safety goggles, and full-body lab coats to prevent direct contact .
  • Engineering Controls: Employ fume hoods or closed systems during synthesis or purification to minimize vapor exposure .
  • Emergency Measures: Ensure access to safety showers and eyewash stations. Store away from oxidizers (e.g., NOx, CO) to avoid hazardous reactions .

What synthetic routes are available for preparing this compound?

Level: Basic
Answer:
Two primary methodologies are documented:

Acid Chloride Route:

  • React 4-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
  • Esterify with 3-methylphenol in the presence of a base (e.g., pyridine) .
  • Key Conditions: Anhydrous environment, reflux at 60–80°C, 4–6 hours.

Direct Nitration/Esterification:

  • Nitrate 3-methylphenyl benzoate using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group regioselectively .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

Table 1: Comparison of Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)
Acid Chloride RouteSOCl₂, 3-methylphenol65–75≥95
Direct NitrationHNO₃/H₂SO₄, 3-methylphenol50–6085–90

How can researchers optimize the synthesis to improve yield and purity?

Level: Advanced
Answer:

  • Catalyst Screening: Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .
  • Temperature Control: Maintain strict thermal regulation (±2°C) during nitration to avoid byproducts (e.g., dinitro derivatives) .
  • Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water (3:1) to isolate high-purity product .
  • Yield Enhancement: Pre-dry 3-methylphenol with molecular sieves to mitigate hydrolysis side reactions .

What analytical techniques are effective for characterizing this compound?

Level: Advanced
Answer:

  • GC-MS: Identify volatile impurities (e.g., residual solvents) and confirm molecular ion peaks (e.g., m/z 257 for [M⁺]) .
  • NMR:
    • ¹H NMR (CDCl₃): Expect aromatic protons at δ 7.5–8.5 ppm (nitro group deshielding), methyl group at δ 2.3 ppm .
    • ¹³C NMR: Carboxylate carbon at ~165 ppm, nitro-substituted carbons at ~145 ppm .
  • FT-IR: Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

How can contradictions in stability data be resolved experimentally?

Level: Advanced
Answer:
Discrepancies in reported stability (e.g., decomposition under light vs. thermal conditions) require:

  • Controlled Stability Studies:
    • Expose samples to UV light (254 nm), heat (40–80°C), and humidity (75% RH) for 1–4 weeks.
    • Monitor degradation via HPLC and quantify nitro group reduction using UV-Vis (λmax = 260 nm) .
  • Compatibility Testing: Assess reactivity with common lab solvents (e.g., DMSO, acetone) using DSC to detect exothermic decomposition .

What biological activities are associated with this compound, and how can they be evaluated?

Level: Advanced
Answer:
Nitrobenzoic acid esters exhibit antimicrobial potential due to nitro group redox activity:

  • Antimicrobial Assays:
    • Disk Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
    • MIC Determination: Use broth microdilution (CLSI guidelines) with resazurin as a viability indicator .
  • Mechanistic Studies:
    • Quantify reactive oxygen species (ROS) generation via fluorescence assays (e.g., DCFH-DA) to link bioactivity to nitro group reduction .

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